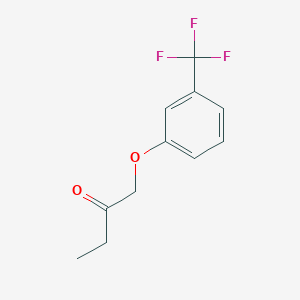

1-(3-Trifluoromethylphenoxy)butan-2-on

Description

1-(3-Trifluoromethylphenoxy)butan-2-one is a ketone derivative featuring a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.2 g/mol.

Properties

Molecular Formula |

C11H11F3O2 |

|---|---|

Molecular Weight |

232.20 g/mol |

IUPAC Name |

1-[3-(trifluoromethyl)phenoxy]butan-2-one |

InChI |

InChI=1S/C11H11F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h3-6H,2,7H2,1H3 |

InChI Key |

OCPCQWJJOQIBFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)COC1=CC=CC(=C1)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(Trifluoromethyl)phenyl]butan-2-one

- Molecular Formula : C₁₁H₁₁F₃O

- Molecular Weight : 216.2 g/mol

- Substituent: -CF₃ at the para position on the phenyl ring (directly attached to the butanone backbone).

- Key Differences: Lacks the phenoxy oxygen, reducing polarity and hydrogen-bonding capacity compared to the target compound. The para-CF₃ configuration may enhance steric hindrance and alter electronic effects in aromatic substitution reactions.

- Applications : Primarily used in medicinal chemistry research as a lipophilic intermediate .

1-(4-Iodophenyl)butan-2-one

- Molecular Formula : C₁₀H₁₁IO

- Molecular Weight : 274.1 g/mol

- Substituent : Iodine at the para position on the phenyl ring.

- Key Differences :

- The iodine atom’s large size and polarizability facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the -CF₃ group.

- Higher molecular weight and lower solubility in aqueous media compared to fluorinated analogs.

- Applications : Valued in organic synthesis for constructing complex aromatic systems .

1-(2-Bromophenyl)butan-2-one

- Molecular Formula : C₁₀H₁₁BrO

- Molecular Weight : 227.1 g/mol

- Substituent : Bromine at the ortho position on the phenyl ring.

- Bromine’s moderate electronegativity makes it less electron-withdrawing than -CF₃.

- Applications : Intermediate in synthesizing heterocycles and pharmaceuticals .

1-(Pyridin-2-yl)butan-2-one

- Molecular Formula: C₉H₁₁NO

- Molecular Weight : 149.2 g/mol

- Substituent : Pyridin-2-yl group (nitrogen-containing aromatic ring).

- Enhanced solubility in polar solvents due to the nitrogen atom.

- Applications : Investigated for neuroprotective properties and as a pesticide intermediate .

Comparative Analysis Table

| Compound | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1-(3-Trifluoromethylphenoxy)butan-2-one | C₁₁H₁₁F₃O₂ | -CF₃ (meta-phenoxy) | 232.2 | Pharmaceuticals, agrochemicals |

| 1-[4-(Trifluoromethyl)phenyl]butan-2-one | C₁₁H₁₁F₃O | -CF₃ (para-phenyl) | 216.2 | Medicinal chemistry research |

| 1-(4-Iodophenyl)butan-2-one | C₁₀H₁₁IO | -I (para-phenyl) | 274.1 | Organic synthesis |

| 1-(2-Bromophenyl)butan-2-one | C₁₀H₁₁BrO | -Br (ortho-phenyl) | 227.1 | Heterocycle synthesis |

| 1-(Pyridin-2-yl)butan-2-one | C₉H₁₁NO | Pyridin-2-yl | 149.2 | Agrochemicals, neuroprotection studies |

Structural and Functional Insights

Electronic Effects :

- The -CF₃ group in the target compound enhances metabolic stability and lipophilicity, making it advantageous in drug design. Para-substituted analogs exhibit stronger electron-withdrawing effects than meta-substituted ones .

- Halogenated derivatives (I, Br) are more reactive in cross-coupling reactions but less stable under physiological conditions .

- Solubility and Polarity: The phenoxy group in the target compound increases polarity compared to direct phenyl-attached analogs, improving solubility in polar aprotic solvents like DMSO .

Steric Considerations :

- Ortho-substituted compounds (e.g., 1-(2-bromophenyl)butan-2-one) face steric challenges, reducing accessibility to the ketone group for nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.